molecular formula C22H22N2O4 B5807561 N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide

N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide

Cat. No. B5807561
M. Wt: 378.4 g/mol
InChI Key: WKDKCJJUBCSRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide, commonly known as DANA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in medical research. DANA is a small molecule that can be synthesized in the laboratory and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DANA is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. DANA has been shown to bind specifically to the SH3 domain of the protein Crk, preventing its interaction with other proteins. This inhibition of protein-protein interactions may have implications for the treatment of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
DANA has been shown to have various biochemical and physiological effects. In addition to its role as a fluorescent probe for protein-protein interactions, DANA has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, DANA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DANA in lab experiments is its ability to specifically bind to the SH3 domain of Crk, allowing for the detection of protein-protein interactions in live cells. Additionally, DANA has been shown to have various biochemical and physiological effects, making it a versatile tool for medical research. However, one limitation of using DANA is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving DANA. One area of research involves the development of new fluorescent probes based on the structure of DANA for the detection of protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of DANA and its potential use as a therapeutic agent in the treatment of cancer and neurodegenerative diseases. Finally, the development of new synthesis methods for DANA may lead to the discovery of new compounds with similar biochemical and physiological effects.

Synthesis Methods

The synthesis of DANA involves several steps, starting with the reaction of 1-naphthylamine with acetic anhydride to form N-acetyl-1-naphthylamine. The resulting compound is then reacted with 3,4-dimethoxybenzoyl chloride to form N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1-naphthylamine. Finally, the product is treated with ethanolic ammonia to form the desired compound, N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide.

Scientific Research Applications

DANA has been studied extensively for its potential application in medical research. One area of research involves its use as a fluorescent probe for the detection of protein-protein interactions. DANA has been shown to bind specifically to the SH3 domain of the protein Crk, allowing for the detection of protein-protein interactions in live cells. Additionally, DANA has been studied for its potential use as a therapeutic agent in the treatment of cancer and neurodegenerative diseases.

properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(3,4-dimethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-26-19-11-10-15(12-20(19)27-2)13-22(25)28-24-21(23)14-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13-14H2,1-2H3,(H2,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDKCJJUBCSRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide

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